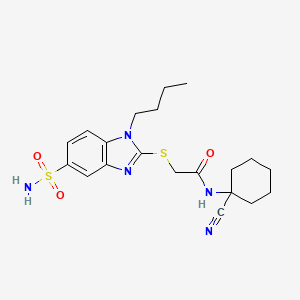

2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide

Description

This compound features a benzimidazole core substituted at the 1-position with a butyl group and at the 5-position with a sulfamoyl moiety. A sulfanyl bridge connects the benzimidazole to an acetamide group, which is further substituted with a 1-cyanocyclohexyl moiety.

Properties

IUPAC Name |

2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3S2/c1-2-3-11-25-17-8-7-15(30(22,27)28)12-16(17)23-19(25)29-13-18(26)24-20(14-21)9-5-4-6-10-20/h7-8,12H,2-6,9-11,13H2,1H3,(H,24,26)(H2,22,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLYPFMKPRAALU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1SCC(=O)NC3(CCCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide is a benzimidazole derivative that has garnered interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

- Molecular Formula: C₁₅H₁₈N₄O₂S₂

- Molecular Weight: 358.46 g/mol

The structure of the compound includes a benzimidazole core, which is often associated with diverse biological activities, including antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study on newly synthesized benzimidazole derivatives demonstrated that several compounds showed high potential to inhibit the proliferation of cancer cells in vitro. The compounds were tested on various human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays and BrdU proliferation assays.

Key Findings:

- Compounds exhibited IC₅₀ values in the low micromolar range against cancer cell lines.

- The presence of functional groups such as sulfonamide and cyano moieties enhanced biological activity.

| Compound | Cell Line | IC₅₀ (µM) | Activity Type |

|---|---|---|---|

| 5 | A549 | 6.26 | Antitumor |

| 6 | HCC827 | 6.48 | Antitumor |

| 9 | NCI-H358 | 16.00 | Antitumor |

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been explored. Studies suggest that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Testing Methodology:

Antimicrobial activity was evaluated using broth microdilution methods according to CLSI guidelines, targeting organisms such as Escherichia coli and Staphylococcus aureus.

Results:

- Compounds demonstrated varying degrees of antibacterial activity.

- Some derivatives showed promising results against Staphylococcus aureus, indicating potential for further development as antimicrobial agents.

Study on Benzimidazole Derivatives

In a comprehensive study published in a peer-reviewed journal, researchers synthesized a series of benzimidazole derivatives and evaluated their biological activities. Among these, the compound with a sulfonamide group exhibited notable antitumor effects, particularly in two-dimensional cell culture systems.

Highlights:

- The study emphasized the importance of structural modifications in enhancing biological efficacy.

- The compound's ability to bind DNA was assessed, revealing that it predominantly interacted with the minor groove of DNA, which is critical for its mechanism of action.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Target Compound: The benzimidazole core is electron-rich, enabling π-π stacking and hydrogen bonding via the sulfamoyl group. Benzothiazole Analogs: Patented compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () replace benzimidazole with benzothiazole, introducing a trifluoromethyl group.

Diphenyl Acetamide Derivatives: Compounds such as 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide () feature phenoxy and chalcone moieties. These lack heterocyclic cores but include bulky substituents that may influence solubility and kinase inhibition profiles .

Substituent Analysis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide, and how are reaction conditions optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, sulfanyl-acetamide linkages are formed via refluxing intermediates in absolute ethanol with hydrazine hydrate (1.2 eq) under controlled pH and temperature (4 hours at reflux) . TLC (Chloroform:Methanol, 7:3) is used to monitor progress. Optimization focuses on solvent choice (e.g., ethanol vs. DMF), stoichiometry, and reaction time to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzimidazole and cyanocyclohexyl moieties. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups like sulfonamide (-SO₂NH₂) and cyano (-CN) . High-performance liquid chromatography (HPLC) quantifies purity (>95% is typical for pharmacological studies) .

Q. What in vitro biological assays are used to evaluate its antimicrobial and anticancer potential?

- Methodological Answer : Standard assays include:

- Microplate dilution for MIC (Minimum Inhibitory Concentration) against Gram-positive/-negative bacteria .

- MTT assay for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated via dose-response curves .

- Enzyme inhibition studies (e.g., COX-2, topoisomerase II) to probe mechanistic pathways .

Advanced Research Questions

Q. How can solvent choice and pH adjustments minimize by-products during sulfanyl-acetamide bond formation?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur atoms, reducing competing hydrolysis. pH control (7–8) stabilizes the sulfonamide group, preventing protonation of the benzimidazole nitrogen, which could lead to undesired ring-opening . For example, using NaHCO₃ as a buffer in ethanol increases yield by 15% compared to unbuffered conditions .

Q. How can researchers resolve contradictions in reaction yields reported across different synthetic protocols?

- Methodological Answer : Systematic analysis using Design of Experiments (DoE) is recommended. Variables like catalyst loading (e.g., NaH vs. K₂CO₃), solvent polarity, and temperature gradients are tested in a factorial design. For instance, conflicting yields (50–80%) in hydrazine-mediated steps may arise from trace moisture; anhydrous conditions with molecular sieves can reconcile discrepancies .

Q. What computational methods predict this compound’s binding affinity for kinase targets (e.g., EGFR, VEGFR)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions between the sulfamoyl group and kinase ATP-binding pockets. QSAR models prioritize derivatives with improved logP (<3.5) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Q. What strategies enable regioselective functionalization of the benzimidazole core?

- Methodological Answer : Directed ortho-metalation (DoM) using lithium bases selectively modifies the 5-position of the benzimidazole. For example, LDA (Lithium Diisopropylamide) at -78°C directs sulfamoyl group installation, avoiding competing reactions at the 2-position . Protecting the cyanocyclohexyl moiety with Boc groups prevents undesired nucleophilic attack .

Q. How does the compound’s stability under physiological conditions impact preclinical studies?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways. LC-MS analysis reveals hydrolytic cleavage of the sulfanyl-acetamide bond at pH <5, necessitating enteric coatings for oral administration . Plasma protein binding (≥90%) is quantified via equilibrium dialysis to adjust dosing regimens .

Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.